2,3-Dimethoxy-5-methyl-5-(3-methylbut-2-enyl)cyclohex-2-ene-1,4-dione
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Overview
Description
2,3-Dimethoxy-5-methyl-5-(3-methylbut-2-enyl)cyclohex-2-ene-1,4-dione is a chemical compound with a complex structure that includes methoxy, methyl, and enyl groups attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-methyl-5-(3-methylbut-2-enyl)cyclohex-2-ene-1,4-dione can be achieved through several methods. One common approach involves the methylation of 5-nitrovanillin to produce 5-nitroveratraldehyde, which is then catalytically reduced to yield 5-aminohomoveratrol. The oxidation of 5-aminohomoveratrol results in the formation of 2,3-dimethoxy-5-methylbenzoquinone .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar routes as described above. The process may include additional steps to purify the final product and ensure its stability for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-5-methyl-5-(3-methylbut-2-enyl)cyclohex-2-ene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the compound into different hydroquinone forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
Scientific Research Applications
2,3-Dimethoxy-5-methyl-5-(3-methylbut-2-enyl)cyclohex-2-ene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of coenzyme Q and other related compounds.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-5-methyl-5-(3-methylbut-2-enyl)cyclohex-2-ene-1,4-dione involves its interaction with molecular targets and pathways within cells. The compound can act as an electron carrier in redox reactions, influencing cellular respiration and energy production. Its effects on specific enzymes and proteins are also being investigated to understand its potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxy-5-methyl-1,4-benzoquinone: This compound shares a similar structure but lacks the enyl group, resulting in different chemical properties and applications.
Ubiquinol: A related compound that plays a crucial role in cellular respiration and energy production.
Uniqueness
2,3-Dimethoxy-5-methyl-5-(3-methylbut-2-enyl)cyclohex-2-ene-1,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to participate in various redox reactions and its potential therapeutic benefits make it a compound of significant interest in scientific research.
Properties
CAS No. |
5216-26-2 |
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Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2,3-dimethoxy-5-methyl-5-(3-methylbut-2-enyl)cyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C14H20O4/c1-9(2)6-7-14(3)8-10(15)11(17-4)12(18-5)13(14)16/h6H,7-8H2,1-5H3 |
InChI Key |
VDFCXSCKQFJFJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1(CC(=O)C(=C(C1=O)OC)OC)C)C |
Origin of Product |
United States |
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